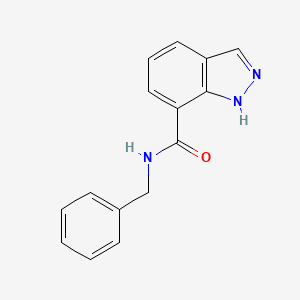
N-benzyl-1H-indazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1H-indazole-7-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. It was first synthesized in 2012 by Pfizer Pharmaceuticals and has been used in various studies to understand the mechanism of action of cannabinoids in the brain.
Mechanism of Action
N-benzyl-1H-indazole-7-carboxamide acts as an agonist for the CB1 and CB2 receptors, which are G protein-coupled receptors that play a role in the regulation of neurotransmitter release in the brain. By binding to these receptors, N-benzyl-1H-indazole-7-carboxamide can modulate the activity of various signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
N-benzyl-1H-indazole-7-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in synaptic plasticity. It has also been shown to have analgesic and anti-inflammatory properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-1H-indazole-7-carboxamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for precise modulation of cannabinoid signaling pathways. However, one limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-benzyl-1H-indazole-7-carboxamide, including investigating its potential therapeutic applications in the treatment of pain and inflammation, as well as its potential for abuse and addiction. Additionally, further studies are needed to understand the long-term effects of N-benzyl-1H-indazole-7-carboxamide on the brain and its potential for neurotoxicity.
Synthesis Methods
The synthesis of N-benzyl-1H-indazole-7-carboxamide involves several steps, including the reaction of 4-fluorobenzyl chloride with 1H-indazole-3-carboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and a base such as potassium carbonate. The final product is obtained through purification using chromatography techniques.
Scientific Research Applications
N-benzyl-1H-indazole-7-carboxamide has been used in various studies to investigate the effects of cannabinoids on the brain and its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in various physiological processes.
properties
IUPAC Name |
N-benzyl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(16-9-11-5-2-1-3-6-11)13-8-4-7-12-10-17-18-14(12)13/h1-8,10H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMMNZPVRAVWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)
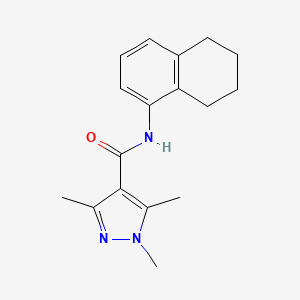
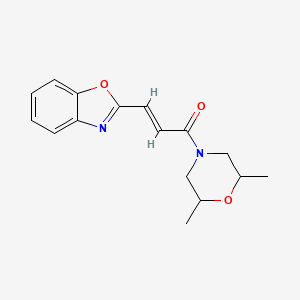

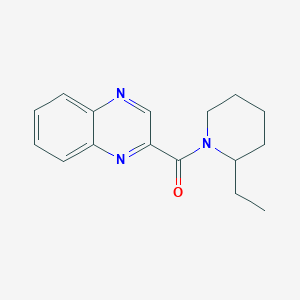
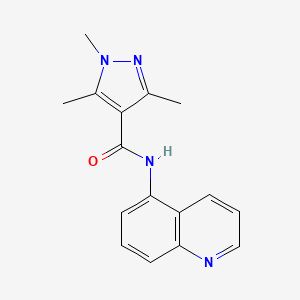

![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)
![Methyl 4-[[(3-hydroxybenzoyl)amino]methyl]benzoate](/img/structure/B7506098.png)


![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)
